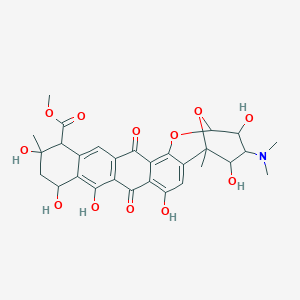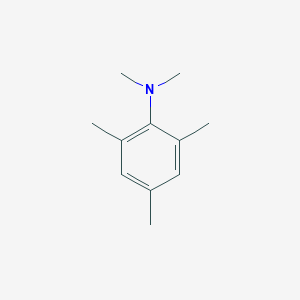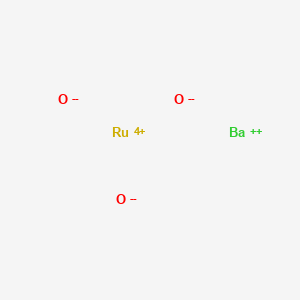
2-Amylanthraquinone
Vue d'ensemble
Description
Introduction 2-Amylanthraquinone is a chemical compound used primarily in the synthesis of dyes and in the manufacturing process of hydrogen peroxide. Its synthesis involves starting materials such as benzene and tert-amyl alcohol through processes including Friedel-Crafts alkylation, acylation, and cyclization. This compound has been studied for its kinetics and reaction behaviors under various conditions (Yu Hai, 2000).
Synthesis Analysis The synthesis of this compound starts with the reaction of benzene with tert-amyl alcohol in the presence of AlCl3 and H2SO4 catalysts. The process yields amylbenzene, which further undergoes acylation to form an intermediate product that upon cyclization, produces this compound with high yield (Yu Hai, 2000).
Molecular Structure Analysis The molecular structure of this compound is based on the anthraquinone skeleton with an amyl group attached to the second position. This structural arrangement impacts its chemical properties and reactivity, influencing its behavior in various reactions and applications.
Chemical Reactions and Properties this compound undergoes hydrogenation reactions under specific conditions, showing a zero-order reaction rate for its concentration and a particular order for hydrogen pressure. These reactions are essential in its role in hydrogen peroxide production (Wang Li, 2007).
Physical Properties Analysis The physical properties, such as solubility of this compound, differ significantly from those of its analogs like 2-ethylanthraquinone. Its solubility in mixed organic solvents plays a crucial role in its application in industrial processes, particularly in the hydrogen peroxide production process (Liu Guozhu, 2004).
Chemical Properties Analysis The chemical properties of this compound, including its reactivity and interactions with catalysts, are crucial for its use in industrial applications, such as the synthesis of hydrogen peroxide. Its ability to undergo various chemical reactions, such as hydrogenation and catalytic processes, defines its utility and efficiency in such applications (Dawei Li et al., 2022).
Applications De Recherche Scientifique
Catalyseurs d'hydrogénation
La 2-Amylanthraquinone est utilisée dans le développement de catalyseurs d'hydrogénation. Un catalyseur à base de Pd modifié par une amine a été conçu et synthétisé pour une hydrogénation hautement efficace de la this compound . Le catalyseur a montré des performances supérieures pour l'hydrogénation de l'AQ, y compris une efficacité d'hydrogénation aussi élevée que 15,7 g/L avec une sélectivité intrigante de 96,1 % .
Synthèse du peroxyde d'hydrogène
L'hydrogénation de l'anthraquinone catalysée par le Pd pour synthétiser le peroxyde d'hydrogène est un processus important dans l'industrie chimique . Un catalyseur Pd avec une forte dispersion est la clé de l'activité et de la sélectivité de l'hydrogénation .
Études de comparaison
La this compound est utilisée dans des études de comparaison avec d'autres anthraquinones. Par exemple, l'hydrogénation de la 2-éthylanthraquinone (eAQ), de la 2-tert-amylanthraquinone (taAQ) et de leurs mélanges a été étudiée sur un catalyseur Pd/Al2O3 . La taAQ a présenté un taux d'hydrogénation significativement plus lent, mais a présenté un rendement maximal plus élevé en H2O2 et une quantité inférieure de produits de dégradation .
Amélioration des performances du catalyseur
Les espèces de carbone résiduelles provenant de l'APTMS améliorent les propriétés hydrophobes du support, ce qui favorise l'adsorption de l'AQ et la désorption de l'anthrahydroquinone (AQH2) . Cela conduit à l'amélioration des performances du catalyseur .
5. Activation de la liaison C=O dans l'AQ L'électron transféré de N à Pd augmente la densité électronique de ce dernier, favorisant l'activation de la liaison C=O dans l'AQ . <a data-citationid="1a2b335c-8f1f-59cc-4627-4d42717dba25-30-group" h="ID=SERP,5015.1" href="https://academia.kaust.edu.sa/en/publications/an-amine-modified-pd-based-catalyst
Mécanisme D'action
Target of Action
The primary target of 2-Amylanthraquinone is the Pd/Al2O3 catalyst . This catalyst plays a crucial role in the hydrogenation process of this compound, which is a key step in the production of hydrogen peroxide .
Mode of Action
This compound interacts with its target, the Pd/Al2O3 catalyst, through a process known as hydrogenation . In this process, this compound is converted into corresponding hydroquinones . The longer and branched side chain in this compound limits its accessibility to the Pd surface and its diffusion through the pores of the catalyst .
Biochemical Pathways
The hydrogenation of this compound over a Pd/Al2O3 catalyst is a key step in the anthraquinone process for the production of hydrogen peroxide . This process involves the conversion of this compound to corresponding hydroquinones, which are then oxidized to produce hydrogen peroxide .
Pharmacokinetics
The molecular weight of this compound is 278345 Da , which could potentially influence its pharmacokinetic properties.
Result of Action
The hydrogenation of this compound results in the production of hydrogen peroxide . Hydrogen peroxide is widely used as an environmentally friendly oxidant in many industrial areas, including the chemical industry for organic synthesis, environmental protection for water treatment, and in the cosmetic and pharmaceutical industries for disinfection .
Action Environment
The efficiency of the hydrogenation process of this compound can be influenced by environmental factors such as temperature and pressure . For instance, the hydrogenation was studied in a semi-batch slurry reactor at 60 °C and at 0.3 MPa . The presence of a Pd/Al2O3 catalyst also plays a crucial role in the reaction .
Safety and Hazards
When handling 2-Amylanthraquinone, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It is also recommended to wear suitable protective clothing .
Orientations Futures
There is ongoing research into the effects of AlPO-n additives as a catalytic support on Pd-catalytic hydrogenation of 2-Amylanthraquinone . This suggests that future research directions may include exploring the use of different additives or catalysts to improve the efficiency of this compound hydrogenation.
Propriétés
IUPAC Name |
2-pentylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZLYTVXQBTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065681 | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13936-21-5 | |
| Record name | 2-Pentyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13936-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013936215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-amylanthraquinone and why is it of interest in scientific research?
A: this compound (2-AAQ) is an organic compound increasingly investigated as a potential replacement for 2-ethylanthraquinone (2-EAQ) in the industrial production of hydrogen peroxide (H2O2). [, , ] This interest stems from the potential for 2-AAQ to offer improved efficiency and economic benefits over the traditional process. [, ]
Q2: How does this compound play a role in hydrogen peroxide production?
A: 2-AAQ acts as a working carrier in the anthraquinone process for H2O2 production. [, ] It undergoes a cyclical process of hydrogenation (addition of hydrogen) and oxidation (reaction with oxygen), generating H2O2 as a byproduct.
Q3: What are the advantages of using this compound over 2-ethylanthraquinone in hydrogen peroxide production?
A: Studies have shown that 2-AAQ exhibits higher solubility in common solvent systems used in the anthraquinone process compared to 2-EAQ. [, ] This increased solubility potentially allows for higher concentrations of the working carrier, leading to increased H2O2 yield per cycle. [] Research also suggests that 2-AAQ may offer a faster hydrogenation rate compared to 2-EAQ. []
Q4: What are the common methods for synthesizing this compound?
A: The synthesis of 2-AAQ typically involves a multi-step process, often starting from readily available materials like tert-amylbenzene and phthalic anhydride. [, , ] The process generally involves Friedel-Crafts acylation followed by cyclization reactions. [, , ] Optimization of these reactions focuses on maximizing yield and purity of the final 2-AAQ product. [, ]
Q5: What is the role of catalysts in the hydrogenation of this compound?
A: Catalysts are crucial for facilitating the efficient hydrogenation of 2-AAQ in the H2O2 production process. [, ] Palladium (Pd) supported on materials like alumina (Al2O3) or silica (SiO2) are commonly employed catalysts. [, ] Research focuses on optimizing catalyst design, such as incorporating additives like aluminophosphate molecular sieves (AlPO-n), to improve the dispersion of Pd particles and enhance hydrogenation activity and selectivity. []
Q6: How is the solubility of this compound studied, and what are the key findings?
A: The solubility of 2-AAQ in various solvent systems relevant to H2O2 production, such as mixtures of trimethylbenzene (TMB) and trioctyl phosphate (TOP), has been experimentally determined using the equilibrium method. [, , ] Researchers have also developed mathematical models, such as the modified λ-h equation, to correlate and predict the solubility of 2-AAQ under different conditions. [] This data is crucial for optimizing the operating conditions of the anthraquinone process.
Q7: What are the current research directions related to this compound in hydrogen peroxide production?
A: Current research explores avenues for further enhancing the efficiency and sustainability of the 2-AAQ-based H2O2 production process. [, ] This includes the development of more active and selective catalysts [, ], exploring alternative solvent systems [], and optimizing reaction conditions to maximize yield and minimize waste. [] Additionally, research into the long-term performance and stability of 2-AAQ under industrial conditions remains an important area of investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




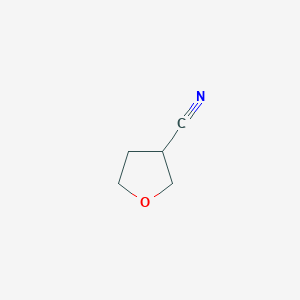
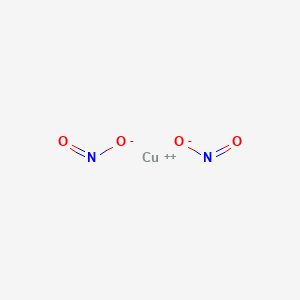
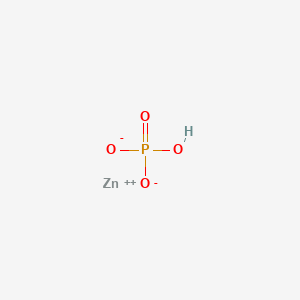


![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)



![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
